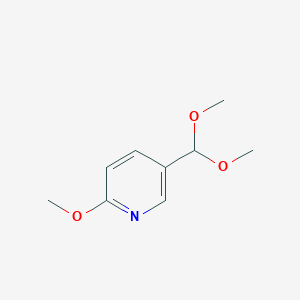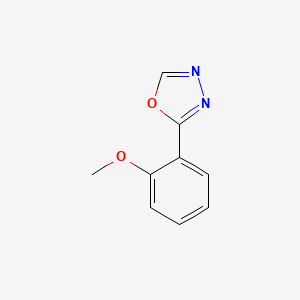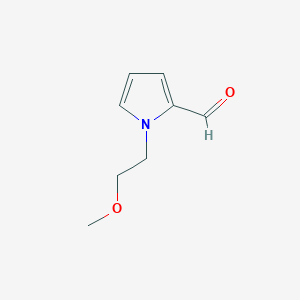
5-(Dimethoxymethyl)-2-methoxypyridine
Übersicht
Beschreibung
5-(Dimethoxymethyl)-2-methoxypyridine (DMMP) is an organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of many compounds and has been used in various biochemical and physiological studies. DMMP has been found to have a range of biochemical and physiological effects, and its advantages and limitations for laboratory experiments are well documented.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity : 5-(Dimethoxymethyl)-2'-deoxyuridine, a derivative of 5-(Dimethoxymethyl)-2-methoxypyridine, shows significant antiviral activity against orthopoxvirus infections, such as vaccinia virus and cowpox virus. This suggests its potential in developing treatments for these infections (Fan et al., 2006).
Synthesis and Stability : The synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile, related to 5-(Dimethoxymethyl)-2-methoxypyridine, demonstrates the compound's stability under certain pH conditions. This is crucial for its application in various chemical reactions (Victory et al., 1989).
Leukotriene Synthesis Inhibition : Derivatives of 5-(Dimethoxymethyl)-2-methoxypyridine, like 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid, are potent and selective inhibitors of leukotriene synthesis. This is significant for the development of treatments for conditions like asthma (Hutchinson et al., 2009).
DNA Duplex Stability : Oligonucleotides containing C-5-(3-Methoxypropynyl)-2′-deoxyuridine residues, which are related to 5-(Dimethoxymethyl)-2-methoxypyridine, show increased stability in DNA duplex formations. This could have implications in genetic research and therapies (Tolstikov et al., 1997).
Cytotoxicity in Cancer Research : Compounds like 2-methoxypyridine-3-carbonitrile, which are structurally related to 5-(Dimethoxymethyl)-2-methoxypyridine, exhibit significant cytotoxicity against various cancer cell lines. This highlights its potential in the development of new cancer treatments (Al‐Refai et al., 2019).
Eigenschaften
IUPAC Name |
5-(dimethoxymethyl)-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-11-8-5-4-7(6-10-8)9(12-2)13-3/h4-6,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQERVHDUXSUNKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538923 | |
| Record name | 5-(Dimethoxymethyl)-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethoxymethyl)-2-methoxypyridine | |
CAS RN |
95652-83-8 | |
| Record name | 5-(Dimethoxymethyl)-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1356465.png)








